molecular formula C11H17N B14125941 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile

1-(But-3-en-1-yl)cyclohexane-1-carbonitrile

Cat. No.: B14125941
M. Wt: 163.26 g/mol
InChI Key: AXHGEVCIRXYVNS-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound features a cyclohexane ring substituted with a butenyl group and a nitrile group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products:

Scientific Research Applications

1-(But-3-en-1-yl)cyclohexane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

    Cyclohexanecarbonitrile: Similar structure but lacks the butenyl group.

    1-(But-3-en-1-yl)cyclohexane: Similar structure but lacks the nitrile group.

Uniqueness: 1-(But-3-en-1-yl)cyclohexane-1-carbonitrile is unique due to the presence of both the butenyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-but-3-enylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H17N/c1-2-3-7-11(10-12)8-5-4-6-9-11/h2H,1,3-9H2

InChI Key

AXHGEVCIRXYVNS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CCCCC1)C#N

Origin of Product

United States

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